Cas no 87226-41-3 ((R)-(-)-Etodolac)

(R)-(-)-Etodolac structure
(R)-(-)-Etodolac structure
(R)-(-)-Etodolac
87226-41-3
C17H21NO3
287.35354
726201
667528

(R)-(-)-Etodolac Properties

Names and Identifiers

    • Pyrano[3,4-b]indole-1-aceticacid, 1,8-diethyl-1,3,4,9-tetrahydro-, (1R)-
    • (R)-(-)-Etodolac
    • NNYBQONXHNTVIJ-QGZVFWFLSA-N
    • InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1
    • CCC1=C2C(=CC=C1)C3=C([C@@](CC)(CC(=O)O)OCC3)N2

Computed Properties

  • 287.15214353g/mol
  • 2
  • 4
  • 4
  • 287.15214353g/mol
  • 21
  • 400
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 2.8
  • 62.3Ų

(R)-(-)-Etodolac Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AC22338-5mg
Pyrano[3,4-b]indole-1-aceticacid, 1,8-diethyl-1,3,4,9-tetrahydro-, (1R)-
87226-41-3
5mg
$309.00 2024-04-19
Apollo Scientific
BICR251-25mg
(R)-Etodolac
87226-41-3
25mg
£681.00 2024-07-20
TRC
E933090-5mg
(R)-(-)-Etodolac
87226-41-3
5mg
$ 196.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625336-25mg
(R)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
87226-41-3 98%
25mg
¥7398.00

(R)-(-)-Etodolac Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  6 min
Reference
Synthesis of diastereomeric anhydrides of (RS)-ketorolac and (RS)-etodolac, semi-preparative HPLC enantioseparation, establishment of molecular asymmetry and recovery of pure enantiomers
Malik, Poonam; et al, New Journal of Chemistry, 2017, 41(22), 13681-13691

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triethylamine ;  150 s
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  6 min
Reference
Synthesis of diastereomeric anhydrides of (RS)-ketorolac and (RS)-etodolac, semi-preparative HPLC enantioseparation, establishment of molecular asymmetry and recovery of pure enantiomers
Malik, Poonam; et al, New Journal of Chemistry, 2017, 41(22), 13681-13691

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  rt; 3 h, rt
2.1 Reagents: Triethylamine ;  150 s
3.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  6 min
Reference
Synthesis of diastereomeric anhydrides of (RS)-ketorolac and (RS)-etodolac, semi-preparative HPLC enantioseparation, establishment of molecular asymmetry and recovery of pure enantiomers
Malik, Poonam; et al, New Journal of Chemistry, 2017, 41(22), 13681-13691

(R)-(-)-Etodolac Raw materials

(R)-(-)-Etodolac Preparation Products

(R)-(-)-Etodolac Related Literature

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